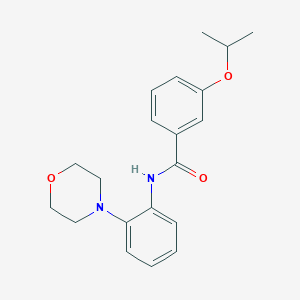![molecular formula C17H18N2O2 B278541 N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
N-[3-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isobutyrylamino)phenyl]benzamide, also known as IBP or IBMP-8, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP belongs to the class of benzamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[3-(isobutyrylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-[3-(isobutyrylamino)phenyl]benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects. N-[3-(isobutyrylamino)phenyl]benzamide has also been shown to affect various neurotransmitter systems, including the opioid and serotonin systems, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-[3-(isobutyrylamino)phenyl]benzamide in large quantities. N-[3-(isobutyrylamino)phenyl]benzamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]benzamide. One area of interest is its potential use as a therapeutic agent for inflammatory and pain-related conditions. Further studies are needed to better understand the mechanism of action of N-[3-(isobutyrylamino)phenyl]benzamide and to determine the optimal dosing and administration methods for its therapeutic use. Another area of interest is its potential use as an antitumor agent. Studies are needed to further explore the antitumor effects of N-[3-(isobutyrylamino)phenyl]benzamide and to determine its potential use in cancer treatment.
In conclusion, N-[3-(isobutyrylamino)phenyl]benzamide is a synthetic compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects have been extensively studied, and its mechanism of action is believed to involve the inhibition of certain enzymes and signaling pathways. While there are some limitations to using N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments, its well-established synthesis method and stability make it a valuable tool for scientific research. Future research on N-[3-(isobutyrylamino)phenyl]benzamide may lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-[3-(isobutyrylamino)phenyl]benzamide involves the condensation of 3-aminoacetophenone with isobutyryl chloride, followed by the reaction with benzoyl chloride. The resulting product is then purified through recrystallization to obtain N-[3-(isobutyrylamino)phenyl]benzamide in a pure form. This synthesis method has been well-established in the literature and has been used to produce N-[3-(isobutyrylamino)phenyl]benzamide for various research studies.
Applications De Recherche Scientifique
N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory and analgesic effects. Studies have shown that N-[3-(isobutyrylamino)phenyl]benzamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. N-[3-(isobutyrylamino)phenyl]benzamide has also been shown to have antitumor effects, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
N-[3-(isobutyrylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-9-6-10-15(11-14)19-17(21)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
MUVYIJRFRYJACD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)